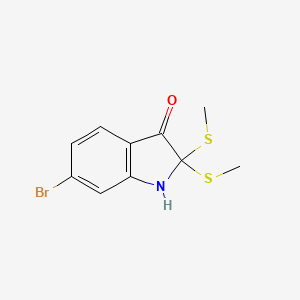
3H-Indol-3-one, 6-bromo-1,2-dihydro-2,2-bis(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Indol-3-one, 6-bromo-1,2-dihydro-2,2-bis(methylthio)- is a synthetic organic compound belonging to the indole family. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom at the 6th position and two methylthio groups at the 2nd position, making it a unique and versatile molecule in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the use of bromine in an organic solvent such as dichloromethane, followed by the reaction with methylthiol in the presence of a base like sodium hydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for the addition of reagents and control of reaction conditions is crucial for maintaining product quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding reduced forms.
Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3H-Indol-3-one, 6-bromo-1,2-dihydro-2,2-bis(methylthio)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Mecanismo De Acción
The mechanism of action of 3H-Indol-3-one, 6-bromo-1,2-dihydro-2,2-bis(methylthio)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present on the compound .
Comparación Con Compuestos Similares
6-Bromo-1,3-dihydro-2H-indol-2-one: Another brominated indole derivative used in the preparation of pharmaceuticals.
6,6’-Dibromoisoindigo: A compound with similar bromine substitution, used in organic electronics.
Uniqueness: 3H-Indol-3-one, 6-bromo-1,2-dihydro-2,2-bis(methylthio)- is unique due to the presence of two methylthio groups at the 2nd position, which can significantly alter its chemical reactivity and biological activity compared to other brominated indole derivatives.
Propiedades
Fórmula molecular |
C10H10BrNOS2 |
|---|---|
Peso molecular |
304.2 g/mol |
Nombre IUPAC |
6-bromo-2,2-bis(methylsulfanyl)-1H-indol-3-one |
InChI |
InChI=1S/C10H10BrNOS2/c1-14-10(15-2)9(13)7-4-3-6(11)5-8(7)12-10/h3-5,12H,1-2H3 |
Clave InChI |
XIXYQIQKYPKGKP-UHFFFAOYSA-N |
SMILES canónico |
CSC1(C(=O)C2=C(N1)C=C(C=C2)Br)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-2-[[[(1-oxohexyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13800694.png)
![(1S,4S)-(+)-2-(3,4-Dichloro-benzyl)-2,5-diaza-bicyclo[2.2.1]heptane 2CF3cooh](/img/structure/B13800702.png)

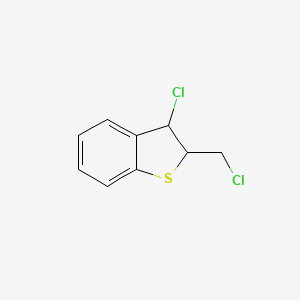
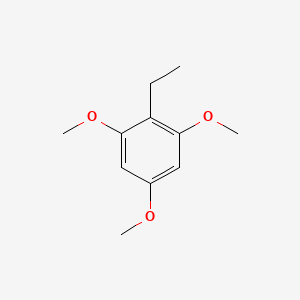
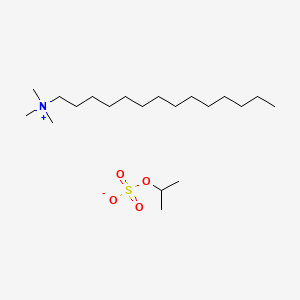
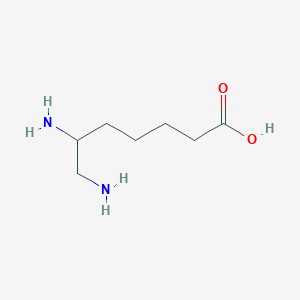
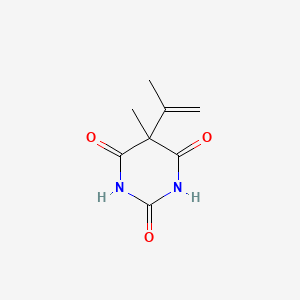
![3-[2-(Pyridin-4-yl)ethyl]pyridine](/img/structure/B13800722.png)
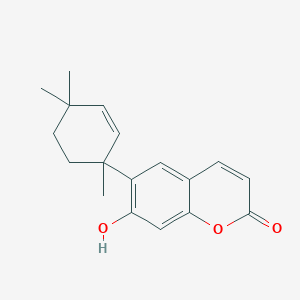
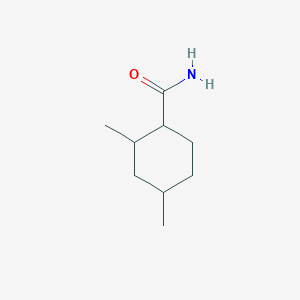
![Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13800736.png)
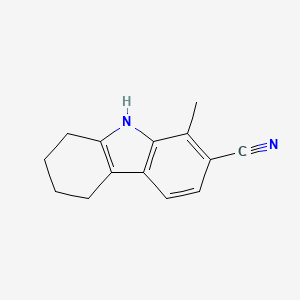
![40-(1,3-benzoxazol-2-yl)-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(44),2,6(15),8,10,12,16,18,20,22,25,27,29,31,33,38,40,42-octadecaene-4,7,14,24,35,37-hexone](/img/structure/B13800744.png)
